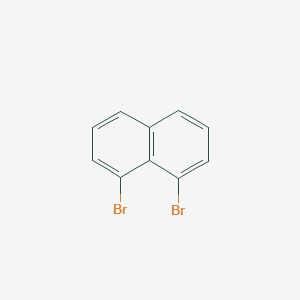

1,8-Dibromonaphthalene

Description

Significance of Peri-Substitution in Naphthalene (B1677914) Chemistry

Peri-substitution, or 1,8-disubstitution, on a naphthalene backbone forces the two substituents into close proximity, resulting in sub-Van der Waals distances and orbital overlap. st-andrews.ac.uk This "clamping scaffold" effect creates a modified potential energy surface, leading to unique reactivity and bonding characteristics. st-andrews.ac.uk The rigidity of the naphthalene framework locks the substituents, preventing them from acting as separate entities and enabling the stabilization of otherwise transient structural motifs. st-andrews.ac.ukst-andrews.ac.uk This principle has been termed the "Enforced Proximity Donor" strategy, where the close and strong dative interaction between a donor and an acceptor group is enforced by the peri-backbone. st-andrews.ac.uk This has profound implications for designing novel ligands, catalysts, and materials with tailored properties. researchgate.net

Overview of 1,8-Dibromonaphthalene as a Strained Organic Molecule Intermediate

This compound serves as a critical building block for a class of strained organic molecules known as 1,8-diarylnaphthalenes. researchgate.netossila.com These molecules exhibit an unusual parallel face-to-face arrangement of two aryl rings positioned nearly perpendicular to the central naphthalene core. researchgate.netossila.com This unique geometry gives rise to interesting photoluminescent properties, making them promising candidates for applications in highly efficient blue and green organic light-emitting diodes (OLEDs). ossila.com Furthermore, the strained nature of 1,8-disubstituted naphthalenes has been exploited in the development of chiral ligands, sensors, and nonlinear optic chromophores. smolecule.comossila.com The steric strain within this compound also facilitates unique chemical transformations, such as the "halogen dance" rearrangement. smolecule.com

Historical Context of Naphthalene Bromination Research relevant to this compound Synthesis

The synthesis of specific brominated naphthalene isomers has been a long-standing area of investigation. Early research into naphthalene bromination often resulted in thermodynamically more stable isomers. Direct bromination of naphthalene can yield a mixture of mono- and dibromonaphthalenes. orgsyn.org The synthesis of this compound has historically been achieved through methods such as the tetrazotization of 1,8-diaminonaphthalene (B57835) followed by reaction with cuprous bromide. canada.ca Another route involves the nitration of 1-methylnaphthalene (B46632) to yield 1-methyl-8-nitronaphthalene, which can then be converted to 1-bromo-8-nitronaphthalene (B3047264) and subsequently to this compound through a series of reactions. canada.ca More contemporary methods have focused on achieving regioselectivity. For instance, the reaction of 1,8-diiodonaphthalene (B175167) or this compound with bromine at high temperatures was initially thought to produce 1,4,5,8-tetrabromonaphthalene, but was later identified as 1,3,5,7-tetrabromonaphthalene. cardiff.ac.uk The development of methods like the acid-induced halogen dance, which can convert this compound to other isomers like 1,7-dibromonaphthalene (B1609875), highlights the ongoing efforts to control the substitution patterns on the naphthalene core. smolecule.com

Research Gaps and Future Directions in this compound Studies

Despite the progress made, several research gaps and future directions remain in the study of this compound and its derivatives. A key area for future exploration is the development of more efficient and selective synthetic routes to this compound itself, minimizing the formation of isomeric byproducts. cardiff.ac.ukresearchgate.net There is also significant potential in further exploring the unique reactivity endowed by the peri-strain. This includes the design and synthesis of novel catalysts and materials with unprecedented electronic and optical properties. smolecule.comossila.com The development of new photoluminescent sensors for ion-selective recognition based on conformationally stable 1,8-diarylnaphthalenes is a promising avenue. ossila.com Furthermore, the application of this compound in the synthesis of complex polycyclic aromatic hydrocarbons and organoborane materials is an expanding area of research. chinesechemsoc.org Understanding and harnessing the full potential of the "clothespin effect" observed in protonated 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes could lead to the development of novel molecular switches and sensors. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 17135-74-9 |

| Molecular Formula | C₁₀H₆Br₂ |

| Molecular Weight | 285.97 g/mol |

| Appearance | White to yellow crystalline solid |

| Melting Point | 108.0 to 112.0 °C |

Data sourced from multiple references. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1,8-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXBGTIGAIESIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347743 | |

| Record name | 1,8-Dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17135-74-9 | |

| Record name | 1,8-Dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Dibromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,8 Dibromonaphthalene and Derivatives

Advanced Bromination Techniques for Naphthalene (B1677914) Derivatives

Direct bromination of the naphthalene ring is a primary strategy for introducing bromine atoms. However, achieving the specific 1,8-substitution pattern requires careful control over reaction conditions to overcome the inherent selectivity of the naphthalene system.

Electrophilic Aromatic Substitution Mechanisms and Selectivity Control

The bromination of naphthalene proceeds via an electrophilic aromatic substitution (EAS) mechanism. Naphthalene is more reactive than benzene (B151609) towards electrophiles because the activation energy required to form the intermediate carbocation (arenium ion) is lower. The selectivity of the substitution is dictated by the stability of this intermediate.

Attack of an electrophile (E⁺) at the C1 (or α) position results in a resonance-stabilized carbocation where the positive charge can be delocalized over the ring system while importantly preserving a complete, intact benzene ring in several resonance structures. In contrast, attack at the C2 (or β) position leads to an intermediate where maintaining the aromaticity of the second ring is less favored in its resonance contributors. Consequently, the intermediate from α-attack is more stable, making substitution at the C1 position the kinetically favored pathway.

However, direct dibromination of naphthalene with molecular bromine typically yields a mixture of isomers, predominantly the 1,4- and 1,5-dibromonaphthalenes. The formation of the 1,8-isomer is sterically hindered due to the close proximity of the peri positions. Achieving 1,8-dibromination requires overcoming this steric barrier and often involves specific reagents and conditions that deviate from standard bromination protocols. A recent study has also demonstrated that 1,8-dibromonaphthalene can undergo an acid-induced "halogen dance" rearrangement to form the thermodynamically more stable 1,7-dibromonaphthalene (B1609875), highlighting the influence of steric strain on the stability of peri-substituted naphthalenes. nih.gov

Optimization of Reaction Conditions: Temperature, Stoichiometry, and Catalysis

The synthesis of this compound via direct bromination is challenging, and literature describing a high-yield, selective process is scarce. Most direct bromination methods on unsubstituted naphthalene lead to other isomers. wikipedia.org However, a specific route has been reported that achieves the desired 1,8-substitution. This method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a Lewis acid catalyst, aluminum bromide (AlBr₃), in dichloromethane (B109758) (CH₂Cl₂). This approach has been reported to produce this compound in a 62% yield. The use of the NBS/AlBr₃ system provides a more controlled source of the electrophilic bromine species required to overcome the kinetic and steric hurdles for 1,8-substitution.

The table below summarizes findings for different bromination approaches for naphthalene derivatives, illustrating the challenge of obtaining the 1,8-isomer directly.

| Starting Material | Reagents & Conditions | Major Product(s) | Reported Yield | Reference |

|---|---|---|---|---|

| Naphthalene | N-bromosuccinimide (NBS), AlBr₃, CH₂Cl₂ | This compound | 62% | |

| Naphthalene | Br₂, CH₂Cl₂, 25°C, no catalyst (72h) | 1,4-Dibromonaphthalene | 20% | wikipedia.org |

| 1-Bromonaphthalene (B1665260) | Br₂, CCl₄, reflux (77°C), photobromination | 1,5-Dibromonaphthalene (B1630475) | 80% | caltech.edu |

| Naphthalene | Br₂, Synclyst 13 catalyst | 1,4-Dibromonaphthalene | 91% | acs.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, green chemistry principles have been applied to the bromination of aromatic compounds to reduce the use of hazardous reagents and solvents. Methodologies relevant to naphthalene bromination include the use of solid acid catalysts like zeolites and clays, as well as mechanochemical approaches. For instance, the bromination of naphthalene has been achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent, catalyzed by a FAU-type zeolite in a ball mill, which represents a solvent-free approach. While these greener methods have been explored for the synthesis of other bromonaphthalene isomers, their specific application to produce this compound is not extensively documented. acs.org The development of environmentally benign syntheses that can selectively yield the sterically hindered 1,8-isomer remains an area for further research.

Diazotization-Based Synthesis Routes

An alternative and more established route to this compound involves the Sandmeyer reaction, starting from 1,8-diaminonaphthalene (B57835). This multi-step process circumvents the selectivity issues of direct electrophilic attack.

Mechanism of Diazonium Intermediate Formation and Bromide Substitution

The synthesis begins with the diazotization of 1,8-diaminonaphthalene. In this first step, the two primary amino groups are converted into diazonium salts. This is typically achieved by treating the diamine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) at low temperatures (typically 0–5 °C) to ensure the stability of the resulting diazonium salt.

The core of the synthesis is the Sandmeyer reaction, a radical-nucleophilic aromatic substitution. wikipedia.orggeeksforgeeks.org The mechanism involves a single-electron transfer from a copper(I) catalyst (typically copper(I) bromide, CuBr) to the diazonium group. This transfer generates an aryl radical at the C1 position and dinitrogen gas (N₂), which bubbles out of the solution. The aryl radical then reacts with a bromide ion, which is typically delivered from the copper(II) bromide species formed in the initial electron transfer, to yield the aryl bromide product. The copper(I) catalyst is regenerated in the process, allowing it to participate in subsequent catalytic cycles. wikipedia.orgbyjus.com This entire sequence is performed for both diazonium groups on the naphthalene ring to afford the final this compound product.

Yield Optimization and Scalability in Diazotization Methods

The diazotization route provides a reliable, albeit sometimes low-yielding, method for obtaining this compound. Reported yields for the conversion of 1,8-diaminonaphthalene to this compound via the Sandmeyer reaction vary, with values around 25% being cited. Another source mentions a yield of 44% for a similar diazotization process.

The scalability of the Sandmeyer reaction is a significant consideration for industrial applications. Key challenges include the potential instability of diazonium salts, which can be explosive, and the need for careful temperature control. acs.orgbohrium.com The use of large quantities of copper salts also presents waste management issues. Research into optimizing these reactions often focuses on improving the stability of the diazonium intermediates and developing more efficient catalytic systems. researchgate.net For large-scale synthesis, flow chemistry processes are increasingly being explored to enhance safety and control over reaction parameters. researchgate.net

The table below compares the yields of the two primary synthetic routes to this compound.

| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Advanced Bromination | Naphthalene | NBS, AlBr₃ | 62% | |

| Diazotization (Sandmeyer) | 1,8-Diaminonaphthalene | NaNO₂, CuBr, HBr | 25% |

Synthesis of Key Intermediates from this compound

The transformation of this compound into versatile intermediates is a cornerstone of its synthetic utility. The bromine atoms can be readily converted into other functional groups, paving the way for the construction of intricate molecular architectures.

A pivotal intermediate derived from this compound is 1,8-dilithionaphthalene. This organolithium reagent is typically prepared through a lithium-halogen exchange reaction. While direct lithiation of 1-bromonaphthalene can lead to 1,8-dilithionaphthalene, the use of this compound as a starting material is also a viable route. The reaction of this compound with an excess of a strong organolithium base, such as n-butyllithium or tert-butyllithium, in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) at low temperatures, facilitates the formation of the dilithiated species.

The reactivity of 1,8-dilithionaphthalene is characterized by its nucleophilic nature. It readily reacts with a variety of electrophiles to introduce two new substituents at the 1 and 8 positions of the naphthalene core. For instance, its reaction with chlorodiphenylphosphine (B86185) is a key step in the synthesis of important phosphorus-containing ligands. tandfonline.combaidu.com Furthermore, treatment of 1,8-dilithionaphthalene with elemental selenium followed by air oxidation yields naphtho[1,8-c,d]-1,2-diselenole, a selenium-containing heterocyclic compound. st-andrews.ac.uk This versatile reactivity makes 1,8-dilithionaphthalene a valuable precursor for a wide range of peri-substituted naphthalene derivatives.

One of the most significant applications of this compound is in the synthesis of 1,8-bis(diphenylphosphino)naphthalene (B1270871) (dppn), a rigid chelating diphosphine ligand. tandfonline.com A straightforward and efficient method involves the reaction of 1,8-dilithionaphthalene with two equivalents of chlorodiphenylphosphine. tandfonline.combaidu.com This reaction proceeds in good yields and provides a direct route to this sterically hindered ligand. tandfonline.com The resulting dppn can be further functionalized, for example, by monoalkylation with 1,8-bis(bromomethyl)naphthalene (B51720). researchgate.net

The unique geometry of dppn, with its two phosphorus atoms held in close proximity by the naphthalene backbone, imparts interesting coordination properties. researchgate.net Despite the steric strain, it can act as a bidentate ligand, coordinating to metal centers like platinum(II) and palladium(II). researchgate.net The phosphorus atoms in dppn can also be oxidized to form the corresponding phosphine (B1218219) oxides or converted into phosphonium (B103445) salts. researchgate.net

Stereoselective Synthesis and Atropisomerism in Derivatives

The peri-substitution pattern of this compound provides a scaffold for the synthesis of molecules exhibiting atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. rsc.orgresearchgate.net The steric hindrance between the two substituents at the 1 and 8 positions can create a significant energy barrier to rotation, leading to the existence of stable, separable rotational isomers (atropisomers).

The synthesis of these atropisomeric derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, starting from this compound. nih.govacs.orgresearchgate.net For example, the palladium-catalyzed coupling of this compound with arylboronic acids or organostannanes can introduce bulky aryl groups at the peri-positions. researchgate.netfrontiersin.org The nature and size of these aryl substituents play a crucial role in the rotational barrier and the resulting stability of the atropisomers.

1,8-diarylnaphthalenes, a prominent class of derivatives synthesized from this compound, often exist as a mixture of syn and anti atropisomers. researchgate.netresearchgate.net The syn-isomer is achiral (a meso compound), while the anti-isomer is chiral and exists as a pair of enantiomers. researchgate.net The ratio of these isomers can be influenced by the reaction conditions and the specific substituents on the aryl rings. researchgate.net

In some cases, the rotational barrier is sufficiently high to allow for the separation of the atropisomers by techniques like chromatography or crystallization. acs.orgacs.org The conformational stability of these atropisomers can be studied using techniques like variable-temperature NMR spectroscopy to determine the Gibbs activation energy for isomerization. acs.org For instance, highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes have been synthesized and their syn/anti interconversion was found to be slow even at elevated temperatures. acs.orgacs.org

The stereoselective synthesis of a particular atropisomer is a significant challenge. Chiral auxiliaries or catalysts can be employed to favor the formation of one enantiomer of the anti-isomer. mdpi.com For example, asymmetric Suzuki-Miyaura coupling reactions have been developed for the synthesis of multilayered 3D chiral molecules derived from this compound. mdpi.com

Interactive Data Tables

Table 1: Synthetic Reactions of this compound Derivatives

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference(s) |

| This compound | n-BuLi or t-BuLi | 1,8-Dilithionaphthalene | Lithium-Halogen Exchange | |

| 1,8-Dilithionaphthalene | Chlorodiphenylphosphine | 1,8-Bis(diphenylphosphino)naphthalene | Nucleophilic Substitution | tandfonline.combaidu.com |

| This compound | Arylboronic Acids, Pd catalyst | 1,8-Diarylnaphthalenes | Suzuki-Miyaura Coupling | researchgate.netfrontiersin.org |

| This compound | 2-Alkyl-4-trimethylstannylquinolines, Pd catalyst | 1,8-Bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes | Stille Coupling | acs.org |

| 1,8-Bis(diphenylphosphino)naphthalene | 1,8-Bis(bromomethyl)naphthalene | Monoalkylated dppn | Alkylation | researchgate.net |

Table 2: Atropisomeric Properties of 1,8-Disubstituted Naphthalene Derivatives

| Derivative | Substituents | Atropisomers Observed | Method of Study | Key Findings | Reference(s) |

| 1,8-Di(o-tolyl)naphthalene | o-tolyl | syn and anti | X-ray Crystallography | In crystals, only the syn-form is realized for the di(m-tolyl) counterpart. | researchgate.net |

| 1,8-Bis(2,2'-diphenyl-4,4'-diquinolyl)naphthalene | 2,2'-diphenyl-4,4'-diquinolyl | syn and anti | HPLC, NMR Spectroscopy | Ratio of anti to syn is 1.2:1. Gibbs activation energy for anti/syn isomerization is 122.4 kJ/mol. | acs.org |

| 1,8-Bis(4,4'-dimethyl-9,9'-diacridyl)naphthalene | 4,4'-dimethyl-9,9'-diacridyl | syn and anti | Heating, PM3 Calculations | No syn/anti interconversion observed after heating to 180°C for 24h. | nih.gov |

| 1,8-Bis(2,2'-diisopropyl-4,4'-diquinolyl)naphthalene N,N'-dioxide | 2,2'-diisopropyl-4,4'-diquinolyl (N-oxide) | syn and anti | HPLC, NMR Spectroscopy | Ratio of anti to syn is 9.6:1. Gibbs activation energy for anti/syn isomerization is 115.2 kJ/mol. | acs.org |

Reactivity and Reaction Mechanisms of 1,8 Dibromonaphthalene

Mechanistic Investigations of Substitution Reactions

1,8-Dibromonaphthalene is a versatile substrate for substitution reactions, where the bromine atoms act as leaving groups. These reactions allow for the introduction of new functional groups, paving the way for the synthesis of more complex molecules.

The bromine atoms on the this compound ring can be replaced by other nucleophiles, a characteristic reaction pathway for aryl halides. However, the steric crowding at the peri-positions makes it less reactive in some standard nucleophilic substitutions compared to analogues with less steric hindrance, such as 1,8-bis(bromomethyl)naphthalene (B51720).

A notable and unique substitution pathway for this compound is an acid-induced "halogen dance" rearrangement. smolecule.comacs.orgacs.org When treated with a strong acid like trifluoromethanesulfonic acid (TFMSA), the steric repulsion between the peri-bromo atoms facilitates a 1,2-rearrangement of a bromine atom, transforming this compound into the less sterically strained 1,7-dibromonaphthalene (B1609875). smolecule.comacs.org Density functional theory (DFT) calculations indicate that this reaction begins with an ipso-protonation (protonation at the carbon atom bearing the bromine), followed by the bromine shift through a low-energy bromonium ion transition state. smolecule.comacs.org This unsymmetrization reaction is a powerful method for accessing less common bromoarene isomers that are not easily prepared through direct electrophilic substitution. smolecule.comacs.org

Advanced Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and have been extensively applied to this compound. These reactions have enabled the synthesis of a wide range of derivatives, particularly sterically congested 1,8-diarylnaphthalenes, which are of interest for materials science and sensor development. smolecule.comnih.gov

This compound serves as a key substrate in various palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, and Negishi couplings. smolecule.comnih.gov These methods allow for the sequential or double substitution of the bromine atoms. For instance, palladium-catalyzed reactions have been used to synthesize fluoranthenes from this compound in a one-pot process that involves an intermolecular arylation followed by an intramolecular C-H activation. beilstein-journals.orgnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, especially when synthesizing highly congested molecules. acs.org In some cases, Stille coupling has been found to be superior to Suzuki coupling for producing sterically hindered 1,8-diarylnaphthalenes. nih.govnih.govacs.org

The Suzuki-Miyaura coupling is a widely used and versatile method for synthesizing 1,8-diarylnaphthalenes from this compound and arylboronic acids. smolecule.comup.pt This strategy provides a general route to the 1,8-diarylnaphthalene scaffold, which features a unique structure with two aryl groups in a strained, face-to-face arrangement. smolecule.comup.ptresearchgate.net The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. up.pt The efficiency and outcome of the coupling can be significantly influenced by the electronic properties of the substituents on the arylboronic acid, with electron-donating groups often leading to higher yields. bsb-muenchen.deresearchgate.net

| Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,8-Diphenylnaphthalene | PdCl₂(dppe) | Toluene/H₂O | ~100 | 8 | 41 | up.pt |

| 1,8-Di(p-tolyl)naphthalene | Pd(OAc)₂ | H₂O/DMF | ~100 | 8 | 80 | up.pt |

| 1,8-Di(biphenyl-4-il)naphthalene | Pd(OAc)₂ | H₂O/DMF | ~100 | 8 | 29 | up.pt |

| 1,8-Di(biphenyl-4-il)naphthalene | PdCl₂(dppe) | Toluene/H₂O | ~100 | 8 | 51 | up.pt |

| 8-Ethoxyfluoranthene | PdCl(C₃H₅)(dppb) | DMA | 150 | 16 | 69 | beilstein-journals.org |

| 8-Methylfluoranthene | PdCl(C₃H₅)(dppb) | DMA | 150 | 16 | 77 | beilstein-journals.org |

Table 1. Examples of Suzuki coupling reactions starting from this compound.

The choice of the catalytic system, comprising the palladium source and the ligand, is critical for the success of the Suzuki coupling of this compound. Various systems have been explored to optimize the synthesis of 1,8-diarylnaphthalenes.

One particularly effective catalytic system involves the use of N-heterocyclic benzhydrylamine ligands in combination with PdCl₂ . researchgate.net These air-stable, phosphine-free palladium complexes have proven to be highly efficient for the bis-Suzuki coupling of this compound, providing a general and useful route to the 1,8-diarylnaphthalene scaffold. researchgate.netresearchgate.net

Other catalytic systems have also been extensively studied. For instance, catalysts like Pd(OAc)₂ and pre-formed palladium-diphosphine complexes such as PdCl(C₃H₅)(dppb) are effective. beilstein-journals.orgup.ptresearchgate.net The addition of diphosphine ligands like dppe, dppb, or dppf to Pd(OAc)₂ has been shown to improve reaction yields in certain cases. researchgate.net The solvent also plays a significant role; while a mixture of DMF and water is common, changing the solvent to toluene/water can sometimes improve the yield for specific products like 1,8-diphenylnaphthalene, partly by addressing solubility issues. up.pt

| Catalyst | Ligand | Base | Solvent | Yield of 1,2,3,4-Tetrafluorofluoranthene (%) | Reference |

| Pd(OAc)₂ | None | KOPiv | DMA | 61 | researchgate.net |

| Pd(OAc)₂ | dppe | KOPiv | DMA | 68 | researchgate.net |

| Pd(OAc)₂ | dppb | KOPiv | DMA | 70 | researchgate.net |

| Pd(OAc)₂ | dppf | KOPiv | DMA | 67 | researchgate.net |

| PdCl(C₃H₅)(dppb) | - | KOPiv | DMA | 74 | researchgate.net |

Table 2. Influence of ligands on the Pd-catalyzed reaction of this compound with 1,2,3,4-tetrafluorobenzene.

This steric strain makes it difficult to control the reaction to selectively produce the mono-arylated product, 1-aryl-8-bromonaphthalene. Research indicates a preference for the arylation of the already substituted intermediate (1-aryl-8-bromonaphthalene) over the mono-arylation of the starting this compound. bsb-muenchen.deresearchgate.net This suggests that the second coupling step can be faster or more favorable than the first under certain conditions, leading to a mixture of di-substituted product and unreacted starting material.

Higher reaction temperatures can help overcome the steric repulsion and improve yields. up.pt However, the severe steric congestion in forming highly substituted 1,8-diarylnaphthalenes remains a major challenge. acs.org This has led to the exploration of alternative cross-coupling methods, such as Stille coupling, which in some cases provides superior yields for these sterically demanding transformations. nih.govnih.govacs.org The steric effects of the substituents on the incoming arylboronic acid also play a role, with less hindered boronic acids generally leading to better reaction outcomes. rsc.org

Palladium-Catalyzed Coupling Reactions

Stille Coupling with Organostannanes

The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organotin compound with an organic halide in the presence of a palladium catalyst. numberanalytics.comwikipedia.org This reaction has been successfully applied to this compound to synthesize a variety of 1,8-disubstituted naphthalene (B1677914) derivatives.

The general mechanism of the Stille coupling involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. numberanalytics.comwikipedia.org In the case of this compound, the reaction is initiated by the oxidative addition of one of the C-Br bonds to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with the organostannane reagent (R-SnR'₃), where the organic group (R) is transferred to the palladium center. Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then react with the second C-Br bond. numberanalytics.com

One notable application of the Stille coupling with this compound is the synthesis of sterically congested and conformationally stable 1,8-diarylnaphthalenes. nih.govacs.org For instance, the reaction of this compound with 4-alkyl-9-trimethylstannylacridines, promoted by copper(I) oxide and catalyzed by palladium complexes like Pd(PPh₃)₄, has been used to prepare highly constrained 1,8-bis(acridinyl)naphthalenes. nih.govacs.org These reactions often require screening of different palladium catalysts and bases to achieve optimal yields. nih.govacs.org

Despite the steric hindrance imposed by the peri-substituents, the Stille coupling has proven to be a superior method compared to other cross-coupling reactions like the Suzuki coupling for synthesizing these highly congested molecules. nih.govacs.org For example, in the synthesis of an axially chiral 1,8-bis(3-(3′,5′-dimethylphenyl)-9-acridyl)naphthalene, the Stille coupling of this compound with 3-(3′,5′-dimethylphenyl)-9-tributylstannylacridine using tetrakis(triphenylphosphine)palladium(0) as a catalyst in the presence of copper(II) oxide afforded the product in a 68% yield. acs.orgnih.gov

The choice of organostannane reagent is crucial, as their reactivity and stability can influence the reaction outcome. Organostannanes are known to be stable to air and moisture and tolerate a wide variety of functional groups, making them suitable for complex molecule synthesis. wikipedia.orgnrochemistry.com However, their toxicity is a significant drawback. wikipedia.orgnrochemistry.com

Side reactions, such as the homocoupling of the organostannane, can occur but the Stille coupling generally proceeds under mild conditions. nrochemistry.com The reaction can be influenced by additives; for example, copper(I) iodide (CuI) can significantly increase the reaction rate. harvard.edu

Table 1: Examples of Stille Coupling Reactions with this compound

| Organostannane Reagent | Catalyst System | Product | Yield (%) | Reference |

| 4-alkyl-9-trimethylstannylacridines | Pd(PPh₃)₄, CuO | 1,8-bis(acridinyl)naphthalenes | - | nih.govacs.org |

| 3-(3′,5′-dimethylphenyl)-9-tributylstannylacridine | Pd(PPh₃)₄, CuO | 1,8-bis(3-(3′,5′-dimethylphenyl)-9-acridyl)naphthalene | 68 | acs.orgnih.gov |

C-H Bond Functionalization and Annulative π-Extension

C-H bond functionalization represents a powerful and atom-economical strategy for the synthesis of complex organic molecules, as it avoids the pre-functionalization steps often required in traditional cross-coupling reactions. researchgate.net In the context of this compound, C-H functionalization, particularly through palladium-catalyzed processes, has been utilized for annulative π-extension, leading to the formation of larger polycyclic aromatic hydrocarbons.

A significant application of C-H functionalization with this compound is the synthesis of fluoranthene (B47539) derivatives. This transformation typically involves a palladium-catalyzed intramolecular C-H arylation. The process allows for the direct formation of a new five-membered ring by creating a carbon-carbon bond between one of the naphthalene carbons adjacent to the bromine and an ortho-carbon of an aryl group introduced at the other peri-position. This annulative π-extension provides a one-pot access to the fluoranthene core, avoiding the use of toxic stannyl (B1234572) derivatives that would be necessary in a Stille coupling approach. researchgate.net

The success of C-H functionalization and annulative π-extension reactions is highly dependent on the nature of the arene substrates and the specific reaction conditions employed. The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and selectivity of the reaction.

For direct arylation reactions, various palladium catalysts, such as Herrmann's catalyst and Pd₂(dba)₃, have been shown to be effective. researchgate.net The electronic properties of the arene substrate play a crucial role. Electron-rich aryl halides and electron-poor aryl arenes often require different catalytic systems to achieve high yields. For instance, the coupling of electron-rich aryl bromides with organotin reagents has been efficiently achieved using low-coordinated diphosphinidenecyclobutene ligands. jcu.edu.au

In the synthesis of fluoranthene derivatives from this compound, the reaction conditions must be carefully optimized to favor the desired intramolecular C-H activation and subsequent cyclization over competing intermolecular reactions.

General Principles of Palladium Catalysis in Peri-Dibrominated Systems

Palladium catalysis in peri-dibrominated systems like this compound is governed by the unique steric and electronic environment of the peri-positions. The proximity of the two bromine atoms can lead to both challenges and opportunities in catalytic transformations.

A key principle is the sequential nature of the cross-coupling reactions. The first palladium-catalyzed coupling at one of the peri-positions can influence the reactivity of the second bromine atom. The introduction of a bulky group at one position can sterically hinder the approach of the catalyst to the second position, making the second coupling step more challenging. acs.org

The choice of palladium catalyst and ligands is critical. Sterically hindered and electron-rich ligands are often employed to promote the oxidative addition of the aryl bromide to the palladium center and to facilitate the subsequent steps of the catalytic cycle. harvard.edu For instance, in Stille couplings, ligands like triphenylphosphine (B44618) (PPh₃) are commonly used. acs.org

Furthermore, additives can play a significant role. As mentioned earlier, copper(I) salts are often used as co-catalysts or promoters in Stille reactions involving this compound, which can enhance the reaction rate. nih.govacs.orgharvard.edu The exact role of these additives can be complex, potentially involving the scavenging of inhibitory species or facilitating the transmetalation step. harvard.edu

Halogen Dance Reactions and Isomerization

Halogen dance reactions are a type of isomerization where a halogen atom migrates from one position to another on an aromatic ring. These reactions can be promoted by various reagents, including strong bases or acids.

Acid-Induced 1,2-Rearrangement of Bromo Groups

In the case of this compound, the steric strain between the two bromine atoms at the peri-positions makes it susceptible to rearrangement under certain conditions. Treatment with a strong acid, such as trifluoromethanesulfonic acid (TFMSA), can induce a "halogen dance" rearrangement. smolecule.com This process leads to the isomerization of this compound to the thermodynamically more stable 1,7-dibromonaphthalene. smolecule.com

The proposed mechanism for this acid-induced rearrangement involves the ipso-protonation of the naphthalene ring at one of the carbon atoms bearing a bromine atom. This is followed by a 1,2-bromine shift, which proceeds through a low-energy transition state to form the rearranged product. smolecule.com This type of reaction highlights the unique reactivity of sterically strained peri-dihalogenated naphthalenes and provides a synthetic route to less common isomers of dibromonaphthalene.

Formation of 1,7-Dibromonaphthalene and Other Isomers

The inherent steric strain in this compound, caused by the proximity of the two bromine atoms at the peri-positions, is a key driver of its reactivity, leading to isomerization reactions. nih.govacs.orgacs.org A significant and well-documented rearrangement is the "halogen dance," an acid-induced migration of a bromine atom to form the less sterically hindered and unsymmetrical 1,7-dibromonaphthalene. nih.govwikipedia.org This transformation is efficiently achieved by treating this compound with a strong acid like trifluoromethanesulfonic acid. nih.govacs.org The distortion of the naphthalene ring due to steric repulsion between the peri-bromo groups facilitates this 1,2-rearrangement. nih.govacs.orgacs.org

This acid-induced halogen dance represents a powerful method for accessing uncommon bromoarenes that are difficult to obtain through conventional electrophilic substitution methods. nih.govacs.org The reaction has been shown to be scalable, proceeding efficiently on a gram scale to yield 1,7-dibromonaphthalene. acs.org

Under different conditions, other isomers can also be formed. For instance, the reaction of this compound with bromine (Br₂) in the presence of iodine at high temperatures can lead to the formation of tetrabrominated isomers, such as 1,3,5,7-tetrabromonaphthalene. cardiff.ac.uk This further highlights the compound's capacity to undergo rearrangements to achieve more thermodynamically stable substitution patterns.

The table below summarizes key findings related to the formation of isomers from this compound.

| Starting Material | Reagent(s) | Product(s) | Key Observation | Reference(s) |

| This compound | Trifluoromethanesulfonic acid | 1,7-Dibromonaphthalene | Acid-induced "halogen dance" rearrangement driven by steric strain. | nih.govacs.org |

| 1,4,5,8-Tetrabromonaphthalene | Trifluoromethanesulfonic acid | 1,3,5,7-Tetrabromonaphthalene | Stepwise 1,2-rearrangements. | nih.govacs.orgwikipedia.org |

| This compound | Br₂, Iodine (catalyst) | 1,3,5,7-Tetrabromonaphthalene | High-temperature bromination leads to further substitution and rearrangement. | cardiff.ac.uk |

Theoretical Basis for Halogen Dance (e.g., ipso-protonation, bromonium transition state)

The halogen dance rearrangement of this compound to 1,7-dibromonaphthalene is not a random process but is governed by a clear theoretical mechanism. wikipedia.org Density functional theory (DFT) calculations have provided significant insight into the reaction pathway, confirming that it is an energetically favorable process. nih.govacs.org

The mechanism is initiated by the ipso-protonation of the naphthalene ring at the C1 position (a carbon atom already bearing a substituent, in this case, bromine) by the strong acid. nih.govacs.org This protonation weakens the carbon-bromine (C–Br) bond.

| Mechanistic Step | Description | Supporting Evidence | Reference(s) |

| Initiation | Ipso-protonation at the C1 position by a strong acid (e.g., trifluoromethanesulfonic acid). | Density Functional Theory (DFT) calculations show this lowers the activation energy for bromine migration. | nih.govacs.org |

| Transition State | Formation of a bridged bromonium ion intermediate. | DFT calculations support a three-center mechanism facilitating a 1,2-shift. | nih.govacs.org |

| Rearrangement | 1,2-migration of the bromine atom from C1 to C7. | The steric strain in the starting material facilitates this rearrangement to a more stable isomer. | nih.govacs.orgacs.org |

Lithiation Reactions: Challenges and Strategies

Lithiation, the replacement of a halogen atom with a lithium atom, is a fundamental transformation in organic synthesis, creating a nucleophilic carbon center for further functionalization. However, the lithiation of this compound presents specific challenges due to the compound's structure and reactivity. The process requires careful control of reaction conditions to achieve the desired product and avoid unwanted side reactions. acs.org

Temperature Sensitivity and Side Reactions

The lithiation of this compound is highly sensitive to temperature. Reactions are typically conducted at very low temperatures, such as -78°C or -90°C, to control the reactivity of the organolithium intermediates. acs.orgrsc.org Allowing the reaction to warm too quickly can lead to a host of side reactions. For example, monolithiation can be achieved selectively at low temperatures, but further reactions or warming can lead to the formation of di-lithiated species or other byproducts. rsc.orgrsc.org In syntheses involving subsequent reactions with electrophiles, maintaining a low temperature is critical to prevent side reactions like the formation of inorganic bromine salts (e.g., InBr₂).

Role of Stabilizing Agents (e.g., TMEDA)

To manage the reactivity of the organolithium intermediates and improve reaction outcomes, stabilizing agents are often employed. Tetramethylethylenediamine (TMEDA) is a commonly used chelating agent in the lithiation of this compound. bham.ac.uk TMEDA coordinates to the lithium ion, forming a more stable complex. wpmucdn.com This stabilization can accelerate the reaction rate and improve product yields by preventing the aggregation of organolithium species and increasing their solubility. wpmucdn.com However, the stoichiometry of TMEDA is crucial; while it stabilizes the lithium intermediates, an excess amount may hinder subsequent reactions by blocking coordination sites on the lithium atom. The use of TMEDA can direct the lithiation to specific positions, which is particularly useful in complex scaffolds. bham.ac.uk

The table below outlines strategies for the lithiation of this compound.

| Challenge | Strategy | Details | Reference(s) |

| High Reactivity / Side Reactions | Strict Temperature Control | Performing the reaction at very low temperatures (e.g., -78°C to -90°C) is critical to prevent unwanted side reactions and control the extent of lithiation (mono- vs. di-lithiation). | acs.orgrsc.org |

| Instability of Organolithium Intermediate | Use of Stabilizing Agents | Additives like Tetramethylethylenediamine (TMEDA) chelate the lithium ion, stabilizing the intermediate, accelerating the reaction, and improving yields. | bham.ac.ukwpmucdn.com |

| Controlling Stoichiometry | Careful Reagent Addition | Precise control over the amounts of both the lithiating agent (e.g., n-butyllithium) and stabilizing agents (e.g., TMEDA) is necessary to achieve the desired product and avoid over-reaction or inhibition. | rsc.org |

Advanced Structural Analysis and Computational Chemistry of 1,8 Dibromonaphthalene

Crystallographic Studies and Disorder Phenomena

Crystallographic studies of 1,8-dibromonaphthalene and its derivatives provide invaluable insights into its molecular structure and the consequences of the peri-steric interactions.

The single crystal X-ray diffraction analysis of this compound presents notable challenges. A key issue is the disordered nature of its crystal structure. The compound crystallizes in the P2₁/c space group, but the significant disorder leads to a high R-value of 0.11, which complicates a precise structural analysis. This disorder can make it difficult to unambiguously determine atomic positions and refine the crystal structure with high precision. preprints.orgresearchgate.netnih.gov The quality of the crystals is paramount for obtaining high-resolution diffraction data, and factors such as twinning, where the crystal is composed of multiple domains with different orientations, can further complicate the analysis. preprints.org

A comparative crystallographic approach highlights the unique structural features of this compound. In contrast to the disordered structure of this compound, its isomer, 1,5-dibromonaphthalene (B1630475), crystallizes in an ordered fashion with a much lower R-value of 0.039. 1,5-dibromonaphthalene adopts a planar structure within the monoclinic space group C2/c and does not exhibit significant intermolecular π-interactions. This stark difference underscores the profound impact of the peri-substitution pattern on the crystal packing and molecular geometry.

Studies on other related derivatives, such as 1,8-bis(bromomethyl)naphthalene (B51720), reveal further details about naphthalene (B1677914) ring distortion. X-ray crystallography of 1,8-bis(bromomethyl)naphthalene shows a vertical distortion with a dihedral angle of 11.0° between the peri-substituents, which disrupts the coplanarity of the naphthalene ring. nih.govresearchgate.net Interestingly, the even bulkier 1,8-bis(dibromomethyl)naphthalene exhibits a smaller dihedral angle of 8.3°, suggesting a more complex interplay of steric and electronic effects. nih.govresearchgate.net

| Compound | Space Group | R-value | Key Structural Features | Reference |

| This compound | P2₁/c | 0.11 | Disordered structure | |

| 1,5-Dibromonaphthalene | C2/c | 0.039 | Ordered, planar structure | |

| 1,8-Bis(bromomethyl)naphthalene | - | - | Vertical distortion (11.0° dihedral angle) | nih.govresearchgate.net |

| 1,8-Bis(dibromomethyl)naphthalene | - | - | Smaller dihedral angle (8.3°) despite bulkier substituents | nih.govresearchgate.net |

Conformational Analysis and Stereodynamics

The steric clash between the peri-substituents in this compound and its derivatives dictates their conformational preferences and dynamic behavior.

The proximity of the bromine atoms at the 1 and 8 positions of the naphthalene ring induces significant peri-steric strain. figshare.comnih.gov This steric repulsion forces the naphthalene core to distort from its ideal planar geometry to relieve the strain. nih.govfigshare.comnih.gov This "non-electronical activation" of the naphthalene ring is a key feature of its chemistry. figshare.comnih.gov The extent of this distortion is influenced by the nature of the substituents at the peri-positions. nih.govcore.ac.uk For instance, the introduction of bulky aryl groups at the 1 and 8 positions, as in 1,8-diarylnaphthalenes, leads to a high degree of structural deformation. researchgate.netscispace.com This distortion is a result of a combination of factors including the nature and number of substituents, the substitution pattern, and steric congestion. researchgate.net

In derivatives of this compound where the peri-substituents are not identical or are themselves asymmetric, the restricted rotation around the C1-C(substituent) and C8-C(substituent) bonds can lead to the existence of stable rotational isomers, known as atropisomers. These are typically classified as syn and anti conformers. acs.orgnih.gov

The anti-conformer is often C₂-symmetric and therefore chiral, while the syn-isomer is a meso compound. acs.org The relative stability of these isomers and the energy barrier for their interconversion are highly dependent on the steric bulk of the peri-substituents. acs.orgnih.govacs.org For example, in highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes synthesized from this compound, the C₂-symmetric anti isomers are more stable than the corresponding mesosyn isomers. acs.orgnih.gov

The interconversion between these atropisomers can be studied using dynamic NMR spectroscopy. The Gibbs activation energy (ΔG‡) for the isomerization process provides a measure of the rotational energy barrier. acs.orgnih.gov

| Derivative | Isomer Ratio (anti:syn) | ΔG‡ (anti → syn) | ΔG‡ (syn → anti) | Temperature | Reference |

| 1,8-bis(2,2'-dimethyl-4,4'-diquinolyl)naphthalene | 7.9:1 | 116.0 kJ/mol | 112.1 kJ/mol | 71.0 °C | acs.orgnih.gov |

| 1,8-bis(2,2'-diisopropyl-4,4'-diquinolyl)naphthalene | 8.6:1 | 115.2 kJ/mol | 111.1 kJ/mol | 66.2 °C | acs.orgnih.gov |

Derivatives of this compound, particularly 1,8-diarylnaphthalenes, often exhibit unique parallel face-to-face π-stacking arrangements. researchgate.netresearchgate.net In these molecules, the two aryl rings at the peri-positions are held in close proximity, almost perpendicular to the central naphthalene backbone. researchgate.netresearchgate.net This arrangement is a direct consequence of the steric strain and provides a valuable model for studying π-π interactions. researchgate.net The nature of these intramolecular stacking interactions can be fine-tuned by introducing different substituents on the aryl rings, which in turn influences the electronic and photophysical properties of the molecule. researchgate.netrsc.org These well-defined stacking geometries are crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) and molecular sensors.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of this compound at a molecular level. These methods complement experimental data, offering insights that are often difficult or impossible to obtain through laboratory techniques alone. Theoretical calculations can elucidate reaction mechanisms, predict molecular geometries, and forecast spectroscopic parameters, providing a deeper understanding of the compound's chemical behavior.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an essential method for investigating the complex reaction pathways of aromatic compounds, including this compound. A notable application is in the study of its acid-induced "halogen dance" reaction, where this compound rearranges to form 1,7-dibromonaphthalene (B1609875). acs.org

This rearrangement is driven by the significant steric repulsion between the bromine atoms at the peri-positions, which distorts the naphthalene ring. acs.org DFT calculations have been instrumental in mapping out the mechanistic steps of this transformation when treated with a strong acid like trifluoromethanesulfonic acid. acs.org The computational findings suggest a specific, multi-step pathway:

Ipso-Protonation: The reaction is initiated by the protonation of one of the carbon atoms bearing a bromine atom (ipso-protonation). acs.org

Bromonium Transition State: This is followed by a 1,2-rearrangement that proceeds through a bromonium transition state. acs.org

Product Formation: Subsequent deprotonation leads to the formation of the more stable 1,7-dibromonaphthalene isomer. acs.org

These DFT studies reveal that the ring distortion caused by steric strain is a key factor in enabling this non-electronical activation and facilitating the rearrangement. acs.org Similar computational approaches have been used to understand the reactions of related compounds, such as the formation of aminonaphthoquinones from 2,3-dibromonaphthalene-1,4-dione, highlighting the versatility of DFT in predicting reaction outcomes and mechanisms. espublisher.comscispace.comresearchgate.net

Hartree-Fock and Semi-Empirical Methods for Molecular Structure

Prior to the widespread adoption of DFT, Hartree-Fock (HF) and semi-empirical methods were the primary tools for the computational study of molecular structures. gatech.edu These methods, while generally less accurate than modern DFT, still provide valuable qualitative insights and are significantly less computationally demanding. wustl.edu

For derivatives of this compound, such as the symmetrical 1,8-diarylnaphthalenes synthesized via Suzuki coupling, these quantum chemical calculations have been used to explore their molecular geometries. researchgate.net Researchers have employed various levels of theory, including:

Hartree-Fock (HF) theory: An ab initio method that solves the Schrödinger equation without empirical parameters but approximates electron correlation. gatech.edu

Semi-Empirical methods (e.g., AM1, MNDO): These methods simplify the HF calculations by using parameters derived from experimental data to approximate certain integrals, making them much faster. wustl.eduresearchgate.netresearchgate.net

These calculations, often using basis sets ranging from the minimal STO-3G to more flexible ones like 6-31+G*, have been used to fully optimize the structures of ground states (energy minima) and transition states for conformational changes, such as anti-syn interconversion in 1,8-diarylnaphthalenes. researchgate.net The resulting geometrical parameters can then be compared with experimental data from techniques like single-crystal X-ray diffraction to validate the computational models. researchgate.net

| Method Level | Basis Set Range | Application in 1,8-Diaryl Naphthalenes |

| Hartree-Fock | STO-3G to 6-31+G* | Full optimization of energy minima and transition state structures. researchgate.net |

| Semi-Empirical (AM1) | N/A | Full optimization of energy minima and transition state structures. researchgate.net |

| Semi-Empirical (MNDO, AM1) | N/A | Analysis of molecular orbitals as a function of torsion angles in related 1,8-disubstituted naphthalenes. researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is widely used to predict spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. rsc.org The accurate prediction of ¹H and ¹³C NMR spectra can be crucial for confirming chemical structures, including that of this compound and its derivatives.

The standard and most reliable method for this purpose involves DFT calculations combined with the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The general protocol is as follows:

The geometry of the molecule is optimized using a chosen DFT functional and basis set.

A GIAO calculation is then performed on the optimized structure to compute the absolute isotropic shielding constants for each nucleus.

These calculated shielding constants are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For improved accuracy, linear regression analysis is often employed. By correlating the calculated isotropic shielding constants of a set of known molecules with their experimental chemical shifts, a scaling equation (δ_pred = m * σ_calc + b) can be derived. nih.gov This empirical correction helps to account for systematic errors in the computational method and the effects of the solvent.

While DFT/GIAO is a powerful tool, it can be computationally expensive, especially for large molecules or for analyzing multiple conformers. rsc.org To address this, machine learning (ML) protocols have emerged as a rapid alternative. rsc.orgresearchgate.net These models are trained on large databases of QM-calculated or experimental NMR data and can predict ¹H and ¹³C chemical shifts with an accuracy comparable to DFT in a fraction of the time. rsc.org

Molecular Modeling of Rotational Barriers in Diaryl Naphthalenes

This compound serves as a key precursor for the synthesis of 1,8-diarylnaphthalenes. researchgate.net These molecules are of significant interest due to the phenomenon of atropisomerism, which arises from hindered rotation around the single bond connecting the naphthalene core to the aryl substituents. growingscience.comsnnu.edu.cn Molecular modeling is an indispensable tool for quantifying the energy barriers associated with this rotation.

The steric crowding between the aryl groups at the peri-positions leads to significant deformation of the naphthalene skeleton and a substantial barrier to rotation. scispace.comcaltech.edu Computational studies have been performed to calculate these rotational barriers (ΔG‡). For the parent 1,8-diphenylnaphthalene, the barrier has been measured and calculated to be surprisingly low, around 15-16 kcal/mol, which is not high enough to allow for the separation of rotational isomers at room temperature. scispace.comcaltech.edu

However, molecular modeling predicts that introducing substituents can dramatically alter this barrier. scispace.comdal.ca For example:

Adding substituents to the 2- and 7-positions of the naphthalene ring increases steric hindrance. scispace.com

Placing substituents on the ortho-positions of the peri-phenyl rings has an even greater effect. Modeling predicts that an ortho-phenyl substituent is required to completely prevent rotation, with a calculated barrier of approximately 40 kcal mol⁻¹. scispace.com

Computational studies have also explored how electronic effects, such as single-electron oxidation, can influence these barriers, finding a significant reduction in the rotational energy barrier in the resulting radical-cationic systems. rsc.org

| Derivative | Substituent Position | Calculated Rotational Barrier (ΔG‡) | Notes |

| 1,8-Diphenylnaphthalene | None | ~15 kcal/mol | Rotation is rapid at room temperature. caltech.edu |

| 2,7-Diisopropoxy-1,8-diarylnaphthalene | 2,7- on Naphthalene | 16–18 kcal/mol | Shows very slow phenyl-naphthalene bond rotation. scispace.com |

| 1-(o-tolyl)-8-phenylnaphthalene | ortho- on Phenyl ring | 24.1 kcal/mol | Increased barrier, but rotation is not completely halted. scispace.com |

| Hypothetical 1,8-Diaryl derivative | ortho- on Phenyl ring | ~40 kcal/mol | Predicted barrier to completely prevent rotation. scispace.com |

| N,N-diethylnaphthalene-1,8-dicarboxamide | 1,8-diamide | ~19.1 kcal/mol | Amide-amide rotation barrier established by VT NMR. dal.ca |

Spectroscopic Characterization of 1,8 Dibromonaphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1,8-dibromonaphthalene derivatives, providing insights into their regiochemistry, conformation, and dynamic behavior in solution.

¹H NMR for Regiochemistry and Conformation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental in establishing the regiochemistry of substitution on the naphthalene (B1677914) core. For instance, in the synthesis of silyl-substituted naphthalene derivatives, the ¹H NMR spectra clearly distinguish between isomers and confirm the positions of the silyl (B83357) groups. mdpi.com The chemical shifts and coupling constants of the aromatic protons provide definitive evidence of the substitution pattern. For example, the ¹H-NMR spectrum of 1,4-bis(dimethylsilyl)naphthalene shows characteristic signals for the naphthalene protons, confirming the 1,4-substitution pattern. mdpi.com

Furthermore, ¹H NMR is instrumental in studying the conformational isomerism of 1,8-diarylnaphthalenes, which can exist as syn and anti-atropisomers due to restricted rotation around the aryl-naphthalene bonds. The signals of the aromatic and substituent protons can differ significantly between the two conformers, allowing for their identification and quantification. acs.org In some cases, the interconversion between conformers is slow on the NMR timescale at room temperature, allowing for the observation of distinct sets of signals for each isomer.

Dynamic NMR for Rotational Isomerization

Dynamic NMR (DNMR) experiments are employed to study the kinetics of rotational isomerization in sterically hindered 1,8-diarylnaphthalenes. rsc.org By monitoring the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers for rotation around the aryl-naphthalene single bonds. acs.orgrsc.org

For example, in 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes, dynamic ¹H NMR experiments have shown a rapid interconversion between syn and anti conformers at room temperature. researchgate.net The free energy of activation for this rotational isomerization was determined to be approximately 14.0 kcal/mol for certain derivatives. researchgate.net In more sterically demanding systems, such as 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes, the rotational barriers are significantly higher, and slow syn/anti interconversion can be observed at elevated temperatures. acs.org The Gibbs activation energy for the isomerization of 1,8-bis(2,2'-dimethyl-4,4'-diquinolyl)naphthalene was determined to be 116.0 kJ/mol for the anti to syn conversion and 112.1 kJ/mol for the syn to anti conversion at 71.0 °C. acs.org

Table 1: Rotational Energy Barriers for 1,8-Diarylnaphthalene Derivatives

| Compound | Isomerization Process | Activation Energy (ΔG‡) | Temperature (°C) |

|---|---|---|---|

| 4,5-di(m-tolyl)-1,8-bis(dimethylamino)naphthalene | syn/anti interconversion | ~14.0 kcal/mol | Room Temp |

| 4,5-di(naphthalen-2-yl)-1,8-bis(dimethylamino)naphthalene | syn/anti interconversion | ~14.0 kcal/mol | Room Temp |

| 1,8-bis(2,2'-dimethyl-4,4'-diquinolyl)naphthalene | anti to syn | 116.0 kJ/mol | 71.0 |

| 1,8-bis(2,2'-dimethyl-4,4'-diquinolyl)naphthalene | syn to anti | 112.1 kJ/mol | 71.0 |

| 1,8-bis(2,2'-diisopropyl-4,4'-diquinolyl)naphthalene | anti to syn | 115.2 kJ/mol | 66.2 |

| 1,8-bis(2,2'-diisopropyl-4,4'-diquinolyl)naphthalene | syn to anti | 111.1 kJ/mol | 66.2 |

Data sourced from multiple studies. acs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence

UV-Vis absorption and fluorescence spectroscopy are essential techniques for investigating the electronic properties and excited-state dynamics of this compound derivatives. These methods are particularly useful for studying photoinduced processes.

Photoinduced Electron Transfer Studies

Derivatives of this compound are often used as scaffolds for constructing donor-acceptor systems to study photoinduced electron transfer (PET). sci-hub.ru UV-Vis spectroscopy is used to characterize the ground-state absorption of these molecules, which typically shows the characteristic bands of the naphthalene chromophore and any attached donor or acceptor moieties. sci-hub.ru Upon photoexcitation, PET can occur from the donor to the acceptor, leading to a charge-separated state. This process can be studied by monitoring changes in the absorption or emission spectra.

For instance, in dyad systems consisting of a Ru(bpy)₃ complex linked to a naphthalene bisimide (NBI) unit derived from a 2,6-dibromonaphthalene (B1584627) core, the UV-Vis absorption spectrum is a simple sum of the spectra of the individual components. sci-hub.ru However, the fluorescence of the Ru(bpy)₃ moiety is significantly quenched in the dyad, indicating an efficient PET from the excited ruthenium complex to the NBI acceptor. sci-hub.ru The rate of this PET is highly dependent on the electronic coupling between the donor and acceptor, which is influenced by the substitution pattern on the naphthalene core. sci-hub.ru

In another example, fluorescence titration experiments with the syn-isomer of 1,8-bis(4,4'-dimethyl-9,9'-diacridyl)naphthalene showed highly efficient quenching by Cu(II) ions. nih.govacs.org This quenching was attributed to a significant PET process, resulting in the non-radiative relaxation of the excited state. nih.govacs.org

Quantum Yield Measurements and Quenching Efficiency

Fluorescence quantum yield (Φf) measurements provide a quantitative measure of the efficiency of the emission process. For many this compound derivatives designed for photophysical applications, achieving a high quantum yield is a key objective. For example, 1,8-diarylnaphthalenes have been developed as blue and green light emitters with remarkable quantum yields. nih.govacs.org

Fluorescence quenching studies are used to investigate the interaction of these derivatives with other molecules, such as metal ions or other quenchers. The efficiency of quenching can be quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. acs.org

For example, the fluorescence of the syn-isomer of 1,8-bis(4,4'-dimethyl-9,9'-diacridyl)naphthalene is strongly quenched by Cu(II) ions, while Cu(I) and Zn(II) salts have almost no effect. nih.govacs.org Stern-Volmer plots for the quenching by CuCl₂ showed a sigmoidal curve, indicating cooperative recognition, whereas a linear response was observed with CuCl and ZnCl₂. nih.govacs.org This demonstrates the high selectivity of the sensor for Cu(II) ions. nih.govacs.org

Table 2: Photophysical Data for Selected this compound Derivatives

| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Quencher | Quenching Observation |

|---|---|---|---|---|---|

| syn-1,8-bis(4,4'-dimethyl-9,9'-diacridyl)naphthalene | - | - | High | Cu(II) | Efficient quenching |

| syn-1,8-bis(4,4'-dimethyl-9,9'-diacridyl)naphthalene | - | - | High | Cu(I), Zn(II) | Almost no quenching |

| Ru(bpy)₃-NBI dyad (1) | - | - | - | - | Emission intensity 4% relative to Ru complex |

| Ru(bpy)₃-NBI dyad (2) | - | - | - | - | Emission intensity 8% relative to Ru complex |

Data sourced from multiple studies. sci-hub.runih.govacs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and characterize the molecular structure of this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds present within the molecule.

The FT-IR spectrum of a this compound derivative is dominated by the vibrations of the naphthalene core, with modifications introduced by the bromine substituents and any other functional groups. The key regions in the spectrum are:

Aromatic C–H Stretching: Aromatic compounds exhibit C–H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100–3000 cm⁻¹. orgchemboulder.comlibretexts.org This absorption is a clear indicator of the presence of the aromatic naphthalene ring.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of bands in the 1600–1400 cm⁻¹ region. orgchemboulder.com For aromatic hydrocarbons, characteristic absorptions appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges. orgchemboulder.com

C–H Bending Vibrations: The in-plane and out-of-plane bending vibrations of the C–H bonds provide significant structural information. C–H in-plane bending bands are typically weak and appear between 1250 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com More diagnostically useful are the strong C–H out-of-plane (oop) bending vibrations, which occur in the 900–675 cm⁻¹ region. orgchemboulder.comthieme-connect.de The pattern of these bands can help determine the substitution pattern on the naphthalene ring. orgchemboulder.comthieme-connect.de

C–Br Stretching: The presence of bromine atoms is indicated by the C–Br stretching vibration. For aliphatic bromo compounds, this band is typically found in the 700–600 cm⁻¹ range. upi.edu In aromatic compounds, the C–Br stretch appears between 690-515 cm⁻¹. libretexts.org These absorptions occur in the fingerprint region of the spectrum, which is often complex. libretexts.org

The table below summarizes the characteristic FT-IR absorption bands relevant to the structural analysis of this compound derivatives.

Mass Spectrometry and Elemental Analysis (General)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental formula of this compound and its derivatives. In mass spectrometry, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular formula is C₁₀H₆Br₂. libretexts.orgdocbrown.info A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern caused by the two naturally occurring isotopes of bromine: ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). docbrown.infowhitman.edu This results in a characteristic cluster of peaks for the molecular ion (M⁺) and for any fragments containing two bromine atoms. The expected pattern consists of three peaks:

M⁺: Corresponding to the ion with two ⁷⁹Br atoms.

[M+2]⁺: Corresponding to the ion with one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Corresponding to the ion with two ⁸¹Br atoms.

The relative intensity ratio of these M⁺:[M+2]⁺:[M+4]⁺ peaks is approximately 1:2:1. epa.govresearchgate.net This triplet pattern is a definitive signature for the presence of two bromine atoms in the molecule or fragment.

The molecular weight of this compound is approximately 285.96 g/mol . libretexts.orgdocbrown.info Its mass spectrum shows a molecular ion cluster around m/z 284, 286, and 288. The most prominent peaks in the GC-MS data for this compound are observed at m/z values of 286, 126, and 284. libretexts.org

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for aromatic halides include the loss of a halogen atom or the entire substituent group. For this compound, the loss of one or both bromine atoms is a likely fragmentation event, leading to peaks at m/z corresponding to [C₁₀H₆Br]⁺ and [C₁₀H₆]⁺. The peak at m/z 126 corresponds to the naphthalene radical cation [C₁₀H₆]⁺ after the loss of both bromine atoms. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of ions, allowing for the unambiguous confirmation of elemental formulas for the parent compound and its derivatives.

The table below presents key mass spectral data for this compound.

Elemental analysis provides quantitative data on the elemental composition of a compound, confirming the percentages of carbon, hydrogen, and bromine. For organobromine compounds, specialized techniques like gas chromatography coupled with plasma-assisted reaction chemical ionization mass spectrometry (GC-PARCI-MS) can be used for the quantitative detection and analysis of bromine.

Applications of 1,8 Dibromonaphthalene in Materials Science and Organic Electronics

Precursor for Optoelectronic Materialsbenchchem.comchemicalbook.com

The utility of 1,8-dibromonaphthalene as a precursor is central to its role in the development of advanced optoelectronic materials. alfachemic.com It serves as a foundational component for synthesizing 1,8-diarylnaphthalenes, a class of strained organic molecules with distinctive face-to-face parallel π-stacking arrangements. This structural feature is highly desirable for applications in various optoelectronic devices. ossila.com

Derivatives of this compound, specifically 1,8-diarylnaphthalenes, have demonstrated significant potential in the fabrication of highly efficient photoluminescent blue and green Organic Light-Emitting Diodes (OLEDs). ossila.comchemicalbook.com The unique spatial arrangement of the aryl rings in these molecules, which are held in close proximity and nearly perpendicular to the naphthalene (B1677914) backbone, influences their electronic properties and leads to efficient light emission. ossila.com This makes them promising candidates for creating the next generation of display and lighting technologies. smolecule.com

| Application Area | Key Derivative Class | Notable Properties |

| OLEDs | 1,8-Diarylnaphthalenes | Efficient photoluminescence, suitable for blue/green emitters |

In the realm of solar energy, this compound is utilized in the synthesis of organic photovoltaic (OPV) materials. ossila.com Its ability to form polymers with low band gaps is a key attribute that can enhance the efficiency of solar cells. By facilitating improved charge transport within the active layer of a photovoltaic device, these materials contribute to more effective conversion of light into electricity. Research has explored the use of this compound in creating conductive polymers, such as through coupling with 2-thienylboronic acid to produce 1,8-di(2-thienyl)naphthalene, a precursor for such materials. smolecule.com

The electronic properties of materials derived from this compound also make them suitable for applications in Organic Field-Effect Transistors (OFETs). researchgate.net These transistors are fundamental components of modern electronics, and the development of organic-based versions holds the promise of flexible and low-cost electronic devices. The ordered molecular packing and potential for efficient charge transport in 1,8-diarylnaphthalene derivatives are advantageous for their use as the active semiconductor layer in OFETs. ossila.com

Chiral Ligand Design and Asymmetric Synthesisbenchchem.comchemicalbook.com

The rigid and well-defined structure of this compound provides a scaffold for the design of novel chiral ligands. ossila.com These ligands can form stable complexes with metal ions, which in turn can act as catalysts in asymmetric synthesis, a field focused on producing specific stereoisomers of a molecule. The development of such catalysts is crucial for the pharmaceutical and fine chemical industries.

Building upon its role in chiral ligand design, this compound derivatives are being developed into sophisticated sensors with the ability to recognize and differentiate between chiral molecules. ossila.com These photoluminescent sensors can signal the presence of a specific enantiomer, which is of significant interest in various analytical and biomedical applications. ossila.com Research has focused on creating conformationally stable 1,8-diarylnaphthalenes that can act as ion-selective photoluminescent sensors. ossila.com

| Application Area | Function | Key Feature |

| Asymmetric Synthesis | Chiral Ligands | Formation of stereoselective catalysts |

| Chiral Sensing | Photoluminescent Sensors | Recognition of specific enantiomers |

Stereodynamic Switches and Molecular Machinesbenchchem.comchemicalbook.comchemicalbook.com

The unique structural dynamics of 1,8-diarylnaphthalenes, derived from this compound, make them excellent candidates for the construction of stereodynamic switches and molecular machines. ossila.comchemicalbook.com The restricted rotation around the aryl-naphthalene bonds can be controlled by external stimuli, allowing the molecule to switch between different, stable conformations (atropisomers). nih.gov This behavior is the basis for creating molecular-level devices that can perform specific functions in response to light, heat, or chemical signals.

Research has demonstrated the synthesis of highly constrained 1,8-diquinolylnaphthalenes, which exhibit slow interconversion between their syn and anti isomers at elevated temperatures. nih.gov The rotational energy barriers for these atropisomers have been determined, providing fundamental insights into their dynamic behavior. nih.gov This controlled, reversible isomerization is a key principle in the design of molecular switches. nih.gov

Carbon Nanomaterial Synthesis

The reactivity of this compound makes it a valuable precursor in bottom-up approaches for synthesizing specific carbon nanomaterials, including graphene-based structures and amorphous carbon monolayers.

This compound has been utilized as a seeding molecule in plasma-enhanced chemical vapor deposition (PECVD) for the synthesis of graphene-based nanostructures. caltech.educaltech.edu In this process, this compound, along with other substituted aromatics like 1,2-dichlorobenzene (B45396) and toluene, can act as a precursor for the growth of vertically aligned graphene nanostripes (GNSPs). caltech.educaltech.eduresearchgate.net